
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to an alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity. The process may also involve the use of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-2,3-dihydro-1H-indene-1-carbonitrile.
Reduction: Formation of 4-amino-2,3-dihydro-1H-indene-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but with the hydroxyl group at a different position.
Uniqueness
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
820974-75-2 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC 名称 |
4-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-6-7-4-5-9-8(7)2-1-3-10(9)12/h1-3,7,12H,4-5H2 |
InChI 键 |
LYYJWSZEDINELS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1C#N)C=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


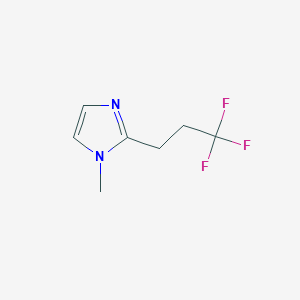
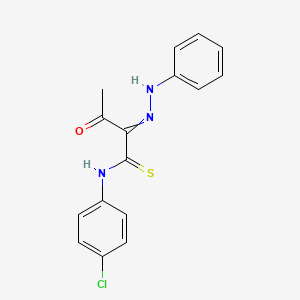


![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)

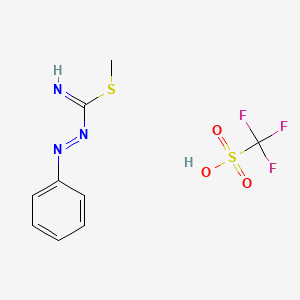
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
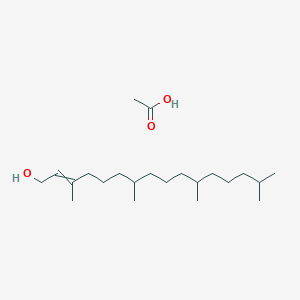
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)
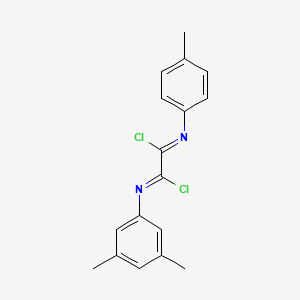
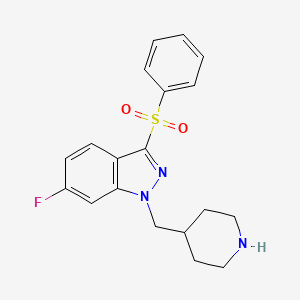
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
